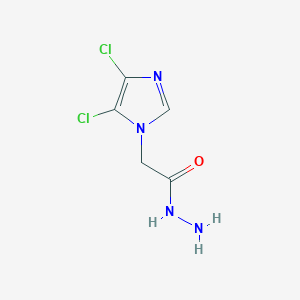

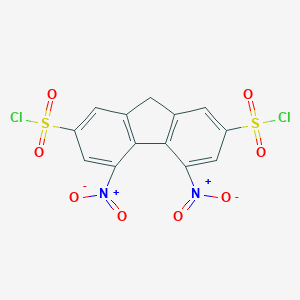

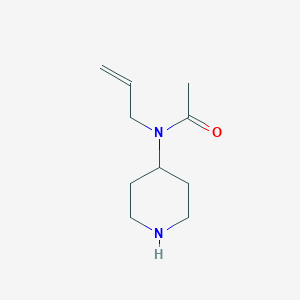

![molecular formula C10H20N2 B065441 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine CAS No. 166973-11-1](/img/structure/B65441.png)

3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine and its derivatives has been explored through various synthetic routes. A notable method involves the efficient synthesis from pyroglutamic acid utilizing amide activation, where key steps include reduction and cyclization of a nitroenamine intermediate to produce several 3-substituted analogues (Singh et al., 2007). Another approach employs the condensation of isovaleryl aldehyde with cyanothioacetamide, leading to the synthesis of structurally related azabicyclo compounds (Dyachenko & Rusanov, 2003).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively analyzed through techniques such as X-ray crystallography, demonstrating the intricacies of their three-dimensional arrangements. For instance, the crystal structure of 5-amino-4-cyano-8-isobutyl-7-isopropyl-6-thiocarbamoyl-2-azabicyclo[2.2.2]oct-5-en-3-thione was established to clarify its molecular geometry (Dyachenko & Rusanov, 2003).

Chemical Reactions and Properties

The chemical reactivity and properties of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine derivatives have been explored through various chemical reactions. For example, the amide library based on the 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold illustrates the compound's versatility in synthesis and potential for generating a wide range of derivatives (Machetti et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, and solubility, are crucial for understanding their behavior in various environments. Studies often include detailed conformational and structural analyses to relate physical properties with molecular structure (Izquierdo et al., 1991).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are essential for comprehending the chemical nature and potential applications of these compounds. The analysis of amides derived from 3-methyl-3-azabicyclo[3.2.1]octan-8α(β)-amines provides insight into their chemical behavior and potential for further chemical modifications (Iriepa et al., 2008).

Aplicaciones Científicas De Investigación

Cyclic Imines in Synthetic Chemistry

Cyclic imines, such as those related to "3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine," are integral in Ugi-type reactions for synthesizing peptide moieties connected to N-heterocyclic motifs. These motifs are core skeletons in many natural products and pharmaceutical compounds, providing a robust route for creating diverse heterocyclic compounds connected to the peptide backbone. This methodology enhances diastereoselectivity and offers novel synthetic routes for drug-like compounds and natural product libraries (Nazeri et al., 2020).

Advanced Oxidation Processes in Degradation

The degradation of nitrogen-containing compounds, including amines, is crucial in environmental chemistry. Advanced Oxidation Processes (AOPs) are effective for mineralizing these compounds, improving the efficacy of treatment schemes. This is particularly relevant for the degradation of aromatic amines and N-containing dyes, demonstrating the importance of understanding chemical reactivity for environmental safety and remediation efforts (Bhat & Gogate, 2021).

Polymerization and Material Science

Amines as (co)initiators in the ring-opening polymerization of aliphatic cyclic esters showcase the utility of nitrogen-containing compounds in developing polymers. This process allows for the controlled synthesis of polymers with specific properties, highlighting the role of amines in creating advanced materials with potential applications in biotechnology and engineering (Duda et al., 2005).

Direcciones Futuras

Propiedades

IUPAC Name |

3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-7(2)12-5-8-3-4-9(6-12)10(8)11/h7-10H,3-6,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYSXJBPBGOXED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC2CCC(C1)C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

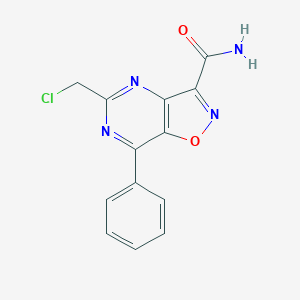

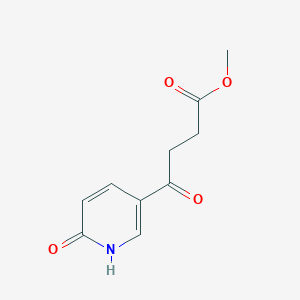

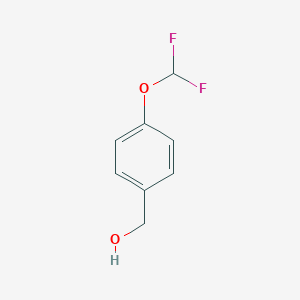

![2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile](/img/structure/B65364.png)

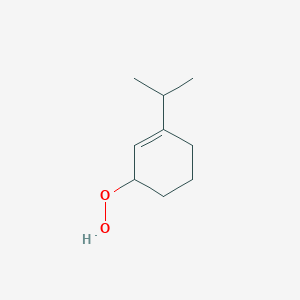

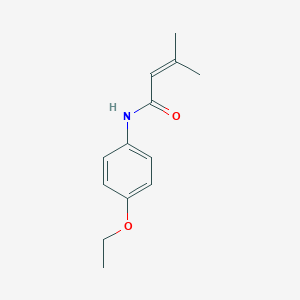

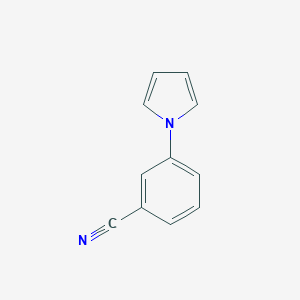

![Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester](/img/structure/B65367.png)

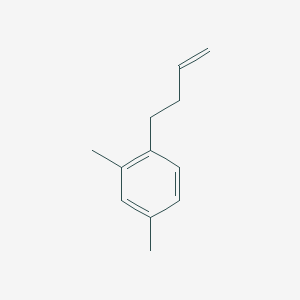

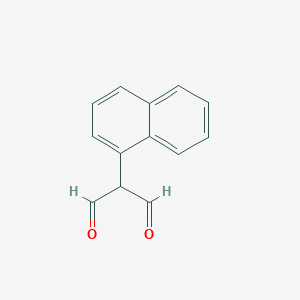

![Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)](/img/structure/B65375.png)